molecular formula C8H11F3O B8683364 1,1,1-Trifluorooct-3-YN-2-OL CAS No. 89524-13-0

1,1,1-Trifluorooct-3-YN-2-OL

Cat. No.: B8683364
CAS No.: 89524-13-0
M. Wt: 180.17 g/mol
InChI Key: YIGWNBOZAOKETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluorooct-3-yn-2-ol is a high-value organofluorine compound of significant interest in advanced chemical and pharmaceutical research. This molecule features a unique combination of a terminal alkyne and a trifluoromethyl group, making it a versatile building block (synthon) for the synthesis of more complex molecules. Its structural motifs are commonly sought after in medicinal chemistry for constructing bioactive compounds, as the trifluoromethyl group can dramatically influence a molecule's metabolic stability, lipophilicity, and binding affinity . The alkynyl functionality provides a handle for further chemical transformations, such as metal-catalyzed coupling reactions, including Sonogashira and Click chemistry, enabling researchers to create diverse molecular architectures. This compound is particularly valuable in the discovery and development of new agrochemicals, materials, and pharmaceutical agents, such as MGAT2 inhibitors, where similar fluorinated and alkynyl-containing intermediates are utilized . It serves as a key precursor in the synthesis of complex molecules that may possess biological activity. This compound is provided as a high-purity material suitable for research applications. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89524-13-0

Molecular Formula

C8H11F3O

Molecular Weight

180.17 g/mol

IUPAC Name

1,1,1-trifluorooct-3-yn-2-ol

InChI

InChI=1S/C8H11F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h7,12H,2-4H2,1H3

InChI Key

YIGWNBOZAOKETO-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(C(F)(F)F)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1,1,1 Trifluorooct 3 Yn 2 Ol

Stereoselective Synthesis of 1,1,1-Trifluorooct-3-yn-2-ol

The primary challenge in the synthesis of this compound lies in the control of the stereochemistry at the C-2 position. Several strategies have been developed to achieve high levels of enantioselectivity, which can be broadly categorized into chiral auxiliary-mediated approaches, asymmetric catalysis, and enantioselective reductions.

Chiral Auxiliary-Mediated Approaches for Enantiopure Alkynols

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. In the context of this compound synthesis, a chiral auxiliary could be appended to either the alkyne or the trifluoromethyl ketone precursor.

One hypothetical approach involves the use of a chiral auxiliary such as a derivative of pseudoephedrine or an Evans oxazolidinone. For instance, a chiral oxazolidinone could be acylated with a trifluoroacetyl group. The subsequent addition of the 1-hexynyl nucleophile to the ketone of this N-acyl oxazolidinone, mediated by a Lewis acid, would proceed with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Removal of the auxiliary would then yield the desired enantiomer of this compound. The efficiency of such an approach is contingent on the selection of the appropriate auxiliary and reaction conditions to maximize diastereoselectivity and facilitate clean removal of the auxiliary.

Asymmetric Catalysis for Fluorinated Alkynol Formation

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. The development of effective chiral ligand systems for metal-mediated carbon-carbon bond formations has been a key focus in this area.

The asymmetric addition of a terminal alkyne to a carbonyl compound is a powerful method for the synthesis of chiral propargyl alcohols. For the synthesis of this compound, this would involve the addition of 1-hexyne (B1330390) to a trifluoroacetaldehyde (B10831) equivalent or the addition of a hexynyl nucleophile to a trifluoromethyl ketone. A variety of chiral ligands have been developed to facilitate such transformations with high enantioselectivity. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the reactants. Examples of successful ligand classes include amino alcohols, bis(oxazolines) (BOX), and Salen-type ligands.

Zinc- and ruthenium-based catalytic systems have shown considerable promise in the asymmetric alkynylation of aldehydes and ketones. For instance, the use of zinc triflate (Zn(OTf)₂) in combination with a chiral amino alcohol ligand, such as (+)-N-methylephedrine, can effectively catalyze the addition of terminal alkynes to aldehydes with high enantiomeric excess. In the context of synthesizing this compound, this would involve the reaction of 1-hexyne with trifluoroacetaldehyde.

Chiral Schiff bases have also been employed as ligands in the zinc-mediated enantioselective alkynylation of trifluoromethyl ketones. These ligands, in the presence of a zinc source like diethylzinc, can promote the addition of alkynes to trifluoromethyl ketones to produce the corresponding tertiary alcohols with moderate to good enantioselectivity.

The following table summarizes representative results for the asymmetric alkynylation of trifluoromethyl ketones using different chiral ligand-metal systems, which could be adapted for the synthesis of this compound.

Catalyst SystemLigand TypeSubstrateAlkyneEnantiomeric Excess (ee)Reference
Zn(OTf)₂ / Chiral Amino AlcoholN-MethylephedrineAldehydesVarious Terminal AlkynesUp to 99%
Me₂Zn / Chiral Schiff BaseSchiff BaseTrifluoromethyl KetonesVarious Terminal AlkynesUp to 66%

Enantioselective Reductions of Corresponding Trifluoromethyl Ketones

An alternative strategy for the synthesis of enantiopure this compound is the enantioselective reduction of the corresponding prochiral ketone, 1,1,1-trifluorooct-3-yn-2-one. This approach relies on the use of chiral reducing agents or catalysts that can differentiate between the two enantiotopic faces of the carbonyl group.

Several chiral reducing agents have been successfully employed for the asymmetric reduction of alkynyl ketones. These include borane (B79455) reagents complexed with chiral ligands, such as the Corey-Bakshi-Shibata (CBS) catalyst, which is an oxazaborolidine derivative. The CBS catalyst, in the presence of a stoichiometric borane source, can reduce ketones to alcohols with high enantioselectivity.

Other notable chiral reducing agents for fluoroalkyl alkynyl ketones include (R)-BINAL-H and (S)-Alpine-Borane. The trifluoromethyl group's strong electron-withdrawing nature can significantly influence the stereochemical outcome of these reductions. While the high reactivity of trifluoromethyl ketones can sometimes lead to lower enantioselectivities due to competing non-catalyzed reduction, careful optimization of reaction conditions and the choice of the chiral reagent can overcome this challenge.

Below is a table illustrating the performance of various chiral reducing agents in the asymmetric reduction of trifluoromethyl ketones, providing a basis for their application in the synthesis of this compound.

Reducing Agent/CatalystChiral MoietySubstrate TypeEnantiomeric Excess (ee)Reference
(R)-BINAL-HBinaphtholFluoroalkyl Alkynyl KetonesHigh
(S)-Alpine-Boraneα-PineneFluoroalkyl Alkynyl KetonesModerate to High
CBS Catalyst (Oxazaborolidine)Proline DerivativeAlkynyl KetonesHigh

Convergent and Divergent Synthetic Pathways to this compound

Conversely, a divergent synthesis begins with a common intermediate that can be elaborated into a variety of structurally related products. In the context of this compound, a key chiral intermediate could be synthesized and then subjected to different reaction conditions to produce a range of related trifluoromethylated alkynols. For instance, a chiral trifluoromethylated epoxide could serve as a versatile intermediate. Ring-opening of this epoxide with different alkynyl nucleophiles would lead to a library of chiral trifluoromethylated propargyl alcohols, including this compound. This approach is highly valuable for generating structural diversity and for the rapid exploration of structure-activity relationships in drug discovery programs.

Nucleophilic Alkynylation Strategies Utilizing Trifluoromethyl Ketone Precursors

A primary and effective route for the synthesis of this compound involves the nucleophilic addition of a 1-hexyne nucleophile to the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone. This reaction directly forms the desired carbon skeleton and introduces the two key functional groups in a single step.

The generation of the 1-hexynyl nucleophile is typically achieved by deprotonation of 1-hexyne using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., ethylmagnesium bromide). The resulting acetylide then attacks the carbonyl carbon of 1,1,1-trifluoroacetone.

Significant advancements in this area have focused on achieving high enantioselectivity, as this compound possesses a stereocenter at the C-2 position. The use of chiral catalysts and ligands has been instrumental in controlling the stereochemical outcome of the reaction. For instance, enantioselective alkynylation of trifluoromethyl ketones has been successfully carried out using chiral Schiff bases in the presence of a zinc reagent like dimethylzinc (B1204448) (Me2Zn), affording the corresponding trifluoroalkynyl alcohols with notable enantiomeric excess (ee). asianpubs.org

Another approach involves the use of chiral aminophenol-derived catalysts in organoboron additions to trifluoromethyl ketones. nih.gov These catalysts can facilitate the enantioselective addition of alkynylboron species to 1,1,1-trifluoroacetone, leading to the desired chiral propargyl alcohol. The choice of catalyst, solvent, and reaction conditions plays a crucial role in maximizing both the chemical yield and the enantioselectivity of the product.

Table 1: Catalytic Systems for the Enantioselective Alkynylation of Trifluoromethyl Ketones

Catalyst/Ligand SystemReagentsTypical Enantiomeric Excess (ee)Reference
Chiral Schiff BasesMe2Zn, Terminal AlkyneUp to 66% asianpubs.org
Chiral Aminophenol-derived CatalystsOrganoboron ReagentsHigh nih.gov
In(III)/BINOLTerminal AlkyneHigh organic-chemistry.org
N-methylephedrineTerminal Alkyne, Zn(OTf)2High organic-chemistry.org

Strategic Functional Group Interconversions of Pre-existing Alkyne Scaffolds

An alternative synthetic strategy involves the modification of a pre-existing alkyne that already contains a portion of the desired carbon skeleton. This approach relies on strategic functional group interconversions (FGIs) to introduce the trifluoromethyl and hydroxyl groups.

One potential pathway could start from a commercially available alkyne, such as 1-octyne. A key transformation would be the introduction of the trifluoromethyl group. This can be a challenging step, but methods for the trifluoromethylation of organic molecules have been extensively developed. For instance, electrophilic trifluoromethylating agents could potentially be used to functionalize the alkyne, followed by further transformations.

A more plausible FGI approach would involve the rearrangement of a propargyl alcohol derivative. The Meyer-Schuster rearrangement, for example, converts propargyl alcohols into α,β-unsaturated ketones. nih.gov While not a direct route to the target molecule, related rearrangements or modifications of the initial propargyl alcohol could be envisioned. For instance, the halogenation of propargyl alcohols can lead to α-haloenones, which could then be subjected to further reactions to introduce the trifluoromethyl group and reduce the ketone. nih.gov

Another conceptual FGI route could involve the synthesis of a suitable precursor like 1,1,1-trifluorooct-3-yne, followed by a selective oxidation or hydration of the triple bond to introduce the hydroxyl group at the C-2 position. However, controlling the regioselectivity of such an addition to a non-terminal alkyne can be challenging.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. This involves the use of environmentally benign solvents, efficient catalysts, and processes that minimize waste and energy consumption.

Exploration of Environmentally Benign Solvent Systems

Traditional organic solvents often pose environmental and health risks. Consequently, research has focused on identifying greener alternatives for the synthesis of trifluoromethylated alcohols. Ionic liquids (ILs) have emerged as promising candidates due to their low volatility, high thermal stability, and ability to dissolve a wide range of compounds. repositorioinstitucional.mxat.ua Specifically, imidazolium-based ionic liquids with a tert-alcohol moiety have been shown to enhance the nucleophilicity of fluoride (B91410) ions, which could be relevant in related fluorination reactions. organic-chemistry.orgrsc.org The use of bio-based ionic liquids, derived from renewable sources like amino acids and carbohydrates, is also an area of active investigation. at.ua

Task-specific ionic liquids, designed to have specific properties for a particular reaction, could be employed. For instance, an ionic liquid could be designed to both act as the solvent and to enhance the activity and selectivity of the catalyst used in the alkynylation reaction. nih.gov

Catalyst Efficiency, Recovery, and Recyclability Studies

From a green chemistry perspective, the development of highly efficient and recyclable catalysts is of paramount importance. For the synthesis of propargyl alcohols, including this compound, both homogeneous and heterogeneous catalysts have been explored.

Homogeneous catalysts, while often exhibiting high activity and selectivity, can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. To address this, strategies such as biphasic catalysis, where the catalyst resides in a separate phase from the product, have been developed. For example, a copper(I)/phosphine catalyst system in a biphasic water/toluene mixture has been reported for the alkynylation of formaldehyde, allowing for catalyst recycling in the organic layer. researchgate.net

Heterogeneous catalysts, which are in a different phase from the reactants and products, offer the advantage of easy separation and recyclability. Research into solid-supported catalysts, where the active catalytic species is immobilized on a solid support such as silica (B1680970) or a polymer, is a key area of interest for the sustainable synthesis of propargyl alcohols.

Table 2: Green Chemistry Approaches in Propargyl Alcohol Synthesis

Green Chemistry AspectApproachPotential Benefits
SolventUse of Ionic Liquids (ILs)Low volatility, high thermal stability, potential for recyclability. repositorioinstitucional.mxat.ua
SolventUse of Bio-based ILsDerived from renewable resources, reduced environmental impact. at.ua
CatalystBiphasic CatalysisEasy separation of catalyst and product, catalyst recycling. researchgate.net
CatalystHeterogeneous CatalysisStraightforward catalyst recovery and reuse, reduced metal contamination of the product.

Reaction Chemistry and Mechanistic Investigations of 1,1,1 Trifluorooct 3 Yn 2 Ol

Transformations Involving the Alkyne Moiety

The internal alkyne of 1,1,1-Trifluorooct-3-yn-2-ol is a versatile functional group capable of participating in a variety of transformations, including pericyclic reactions, hydrofunctionalizations, and transition metal-catalyzed processes. The presence of the trifluoromethyl group can significantly influence the regioselectivity and reactivity of these transformations.

Pericyclic and Cycloaddition Reactions

Pericyclic and cycloaddition reactions offer powerful methods for the construction of cyclic and heterocyclic systems. The internal alkyne of this compound can serve as a dienophile or a dipolarophile in such reactions.

One notable example is the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form α,β-cyclopentenones. Studies on internal dissymmetric trifluoromethyl alkynes have shown that the regioselectivity of the Pauson-Khand reaction is influenced by both steric and electronic factors. nih.gov For instance, in reactions with norbornadiene and ethylene, α-trifluoromethylcyclopentenones are generally the preferred products, indicating a directing effect of the trifluoromethyl group. nih.gov

Iron-catalyzed [2+2+2] cycloaddition of trifluoromethyl group substituted unsymmetrical internal alkynes represents another efficient method for the synthesis of trifluoromethyl-substituted benzene (B151609) derivatives. rsc.org These reactions often proceed with high yield and excellent regioselectivity. rsc.org The specific regiochemical outcome can be influenced by the electronic nature of the substituents on the alkyne. For example, the cyclotrimerization of trifluoromethyl-alkynes can be catalyzed by iron complexes in the presence of zinc and zinc iodide, leading to highly substituted aromatic compounds. rsc.org

A general approach for the preparation of polyfunctionalized 3-trifluoromethylpyrazoles involves the (3+2)-cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with enones. acs.org This reaction proceeds in a highly regio- and diastereoselective manner to afford trans-configured 5-acyl-pyrazolines. acs.org

Below is a table summarizing representative cycloaddition reactions of trifluoromethylated alkynes.

Reaction TypeAlkyne SubstrateReagent(s)CatalystProductYield (%)Ref
Pauson-KhandPhenyl-CF3-alkyneNorbornadiene, COCo2(CO)8α-CF3-cyclopentenone- nih.gov
[2+2+2] CycloadditionAryl-CF3-alkyne-FeCl2, Zn, ZnI2Trisubstituted benzeneup to 87 rsc.org
(3+2)-CycloadditionChalconesTrifluoroacetonitrile imine-3-TrifluoromethylpyrazoleHigh acs.org

Hydrofunctionalization Reactions

The hydrofluorination of alkynes is an efficient route to monofluoroalkenes and difluoroalkanes. nih.gov Various methods, including both metal-catalyzed and metal-free conditions, have been developed for the hydrofluorination of activated and unactivated alkynes. nih.gov The regioselectivity of these reactions is a key consideration.

Gold-catalyzed intermolecular hydrofunctionalization of alkynes is a well-established methodology. mdpi.com The regioselectivity of the nucleophilic attack on the gold-activated alkyne is governed by electronic effects, with the nucleophile typically adding to the carbon atom that can best stabilize a partial positive charge. mdpi.com The presence of the electron-withdrawing trifluoromethyl group in this compound would be expected to strongly influence the regioselectivity of such additions.

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Transition metal catalysis offers a vast toolbox for the functionalization of alkynes. Numerous methods have been developed for the selective synthesis of enynes through the cross-coupling of alkynes. nih.gov These reactions often face challenges in controlling regio-, stereo-, and chemoselectivity. nih.gov Ruthenium-catalyzed cross-coupling of terminal and internal alkynes has been shown to be effective. nih.gov

Palladium-catalyzed cross-coupling reactions are also widely used for the functionalization of alkynes. For instance, the synthesis of aryl trifluoromethyl sulfides can be achieved through the palladium-catalyzed coupling of aryl bromides with a trifluoromethylthiolating agent. mit.edu The functionalization of alkynes with organoboron reagents, catalyzed by transition metals, provides a direct route to stereochemically defined multisubstituted alkenes. acs.org

Copper-mediated 1,2-(bis)trifluoromethylation of acetylenes has been developed to produce E-hexafluorobutenes in a single step with high yield and selectivity. nih.gov This reaction utilizes a copper(III)-CF3 complex and involves a combination of a persulfate oxidant and blue light irradiation. nih.gov

The following table presents examples of transition metal-catalyzed reactions on trifluoromethylated alkynes.

Reaction TypeAlkyne SubstrateReagent(s)CatalystProductYield (%)Ref
Cross-CouplingInternal AlkyneTerminal AlkyneRuthenium complex1,3-EnyneGood nih.gov
Bis(trifluoromethylation)Internal AlkynebpyCu(CF3)3-E-HexafluorobuteneHigh nih.gov
FunctionalizationInternal AlkyneOrganoboron ReagentTransition MetalMultisubstituted alkene- acs.org

Reactivity at the Hydroxyl Group

The secondary hydroxyl group in this compound is activated by the adjacent trifluoromethyl group, which enhances its acidity and influences its reactivity in derivatization, oxidation, and reduction reactions.

Advanced Derivatization and Orthogonal Protecting Group Strategies

Derivatization of alcohols is a common strategy in organic synthesis and analytical chemistry to modify their properties or to protect them during subsequent transformations. For gas chromatography (GC) analysis, alcohols are often converted into more volatile and thermally stable derivatives. sigmaaldrich.com A common method is trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS). sigmaaldrich.com The reactivity for silylation follows the order: primary > secondary > tertiary alcohol. sigmaaldrich.com

For synthetic purposes, a wide array of protecting groups for alcohols are available. The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps. Given the increased acidity of the hydroxyl group in this compound due to the trifluoromethyl group, base-labile protecting groups might be less suitable. Acid-labile protecting groups like tetrahydropyranyl (THP) or silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) could be employed. Orthogonal protecting group strategies would allow for the selective deprotection of one hydroxyl group in the presence of others.

The derivatization of fluorotelomer alcohols with dansyl chloride has been shown to significantly enhance their detection sensitivity in liquid chromatography-mass spectrometry (LC-MS) analysis. researchgate.net This highlights the potential for using derivatization to improve the analytical characterization of compounds like this compound.

Selective Oxidation and Reduction Pathways of the Secondary Alcohol

The oxidation of the secondary alcohol in this compound would yield the corresponding α-trifluoromethyl ketone. However, the oxidation of α-trifluoromethyl secondary alcohols can be challenging due to the electron-withdrawing nature of the CF3 group, which increases the activation barrier for oxidation. thieme.de

A successful methodology for the oxidation of α-trifluoromethyl alcohols to the corresponding ketones utilizes a catalytic amount of a nitroxide radical, such as TEMPO, with potassium persulfate as the terminal oxidant. thieme-connect.combohrium.com This method is effective for a range of aromatic, heteroaromatic, and conjugated alcohol substrates. thieme-connect.com

Conversely, the reduction of the corresponding α-trifluoromethyl ketone would lead to this compound. The enantioselective reduction of trifluoromethyl ketones has been achieved with high efficiency using chiral organomagnesium amides (COMAs). acs.orgnih.gov These reagents, prepared from dialkylmagnesium and a chiral secondary amine, can reduce trifluoromethyl ketones to secondary alcohols with excellent enantioselectivities and chemical yields. acs.org For example, the reduction of 2,2,2-trifluoroacetophenone (B138007) with these reagents can yield the corresponding alcohol with up to 98:2 enantiomeric ratio. acs.org Another effective method for the asymmetric reduction of aryl trifluoromethyl ketones is the use of Noyori's BINAL-H reagent. acs.org

The table below summarizes oxidation and reduction reactions relevant to the secondary alcohol of this compound.

Reaction TypeSubstrateReagent(s)ProductEnantioselectivity (er) / Yield (%)Ref
Oxidationα-CF3 secondary alcoholNitroxide catalyst, K2S2O8α-CF3 ketone- / Good to Excellent thieme-connect.com
ReductionTrifluoromethyl ketoneChiral Organomagnesium Amideα-CF3 secondary alcoholup to 98:2 er / >85% acs.org
ReductionAryl trifluoromethyl ketoneBINAL-Hα-CF3 secondary alcoholGood to Excellent ee acs.org

Rearrangement Reactions (e.g., Propargyl Alcohol Rearrangements)

Propargyl alcohols, including this compound, are known to undergo rearrangement reactions to form α,β-unsaturated carbonyl compounds. A primary example of this transformation is the Meyer-Schuster rearrangement. researchgate.netnih.gov This reaction typically proceeds under acidic conditions or with metal catalysts, involving a formal 1,3-hydroxyl shift to yield an enone. researchgate.netrsc.org For fluoroalkylated propargylic alcohols, Lewis acid catalysis has proven effective in promoting this rearrangement to produce β-fluoroalkyl-α,β-enones with moderate to high yields and stereoselectivity. researchgate.net

The general pathway of the Meyer-Schuster rearrangement involves the protonation of the hydroxyl group, followed by the elimination of water to form a resonance-stabilized allenyl carbocation. Subsequent attack by a water molecule and tautomerization of the resulting allenol intermediate leads to the final α,β-unsaturated ketone. The reaction is noted for its high atom economy and the ability to form challenging tetrasubstituted alkenes. nih.govrsc.org

Table 1: Overview of Propargyl Alcohol Rearrangements
Rearrangement TypeTypical Catalyst/ConditionsKey IntermediateProduct Class
Meyer-SchusterBrønsted or Lewis Acids (e.g., InCl₃), Transition Metals (e.g., Au(I)) researchgate.netrsc.orgAllenol researchgate.netα,β-Unsaturated Carbonyls nih.gov
RupeBrønsted Acids rsc.orgVinyl Cationα,β-Unsaturated Ketones (from tertiary alcohols)

Influence of the Trifluoromethyl Group on Molecular Reactivity and Electronic Properties

The trifluoromethyl (CF₃) group is a powerful electron-withdrawing substituent that significantly alters the electronic landscape of this compound, thereby influencing its reactivity. nih.gov

Stereoelectronic Effects of the CF₃ Group

The potent inductive effect (-I) of the CF₃ group is a dominant factor in the molecule's electronic character. nih.govquora.com This effect arises from the high electronegativity of the fluorine atoms. The CF₃ group withdraws electron density from the adjacent carbon atom (C-2), which in turn polarizes the C-2—O and C-2—H bonds. This electron withdrawal enhances the electrophilic character of the carbon atom bearing the alcohol, making it more susceptible to nucleophilic attack under certain conditions. Furthermore, this inductive pull can influence the stability of cationic intermediates that may form during reactions, such as in the Meyer-Schuster rearrangement. nih.gov The presence of the CF₃ group can lead to greater positive charge-delocalization in such intermediates, which can affect reaction selectivity and rates. nih.gov

Modulations of Acidity and Basicity within the Molecular Framework

The electron-withdrawing nature of the trifluoromethyl group has a pronounced effect on the acidity and basicity of the functional groups in this compound.

Acidity of the Hydroxyl Group: The CF₃ group significantly increases the acidity of the hydroxyl proton. By pulling electron density away from the oxygen atom, it weakens the O-H bond and stabilizes the resulting alkoxide conjugate base. This increased acidity is a well-documented phenomenon for fluorinated alcohols. For instance, the pKa of 1,1,1-trifluoro-2-propanol (B1217171) is lower (more acidic) than that of its non-fluorinated counterpart, 2-propanol. This enhanced acidity can influence reaction mechanisms that involve deprotonation of the alcohol.

Basicity of the Alkyne: Conversely, the inductive effect of the CF₃ group decreases the electron density of the carbon-carbon triple bond. This reduction in electron density makes the alkyne less nucleophilic and less basic compared to a non-fluorinated analogue. This can affect its reactivity in reactions that involve the alkyne acting as a nucleophile, such as in certain metal-catalyzed coupling reactions.

Table 2: Electronic Influence of the CF₃ Group
PropertyEffect of CF₃ GroupConsequence
Acidity of Alcohol (O-H)IncreaseLower pKa, easier deprotonation.
Electrophilicity of C-2IncreaseMore susceptible to nucleophilic attack.
Basicity of Alkyne (C≡C)DecreaseReduced nucleophilicity of the triple bond.

Mechanistic Studies of Key Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Elucidation of Reaction Pathways and Intermediates

Mechanistic investigations into reactions of α-trifluoromethyl propargylic alcohols often point to the formation of cationic intermediates. researchgate.net For instance, in acid-catalyzed dehydrative substitution reactions, the initial step is the protonation of the hydroxyl group, which then departs as a water molecule. This generates a propargyl cation. The stability of this cation is critical; the electron-withdrawing CF₃ group would typically destabilize an adjacent carbocation. However, the positive charge can be delocalized onto the alkyne, forming a resonance-stabilized allenyl cation, which mitigates this destabilizing effect. This intermediate can then be trapped by a nucleophile to yield the final product. researchgate.net In the absence of a suitable external nucleophile, these reactive intermediates might also self-condense. researchgate.net

In base-catalyzed processes, the mechanism would likely involve the deprotonation of the more acidic hydroxyl group to form an alkoxide. This nucleophilic species could then participate in intramolecular or intermolecular reactions.

Computational and Experimental Transition State Analysis

Detailed analysis of reaction transition states provides deep insight into reaction kinetics and selectivity. While specific experimental or computational transition state analyses for reactions of this compound are not widely published, principles can be drawn from studies of similar systems.

Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for mapping reaction energy profiles, including the structures and energies of transition states. montclair.edu For a reaction like the Meyer-Schuster rearrangement, computational analysis would focus on the energy barriers for key steps: the departure of the water molecule, the nucleophilic attack of water on the allenyl cation, and the final tautomerization. Such calculations can help determine the rate-determining step and explain observed stereoselectivities. youtube.com

Advanced Spectroscopic and Structural Elucidation Studies of 1,1,1 Trifluorooct 3 Yn 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 1,1,1-Trifluorooct-3-yn-2-ol, providing detailed information about its carbon framework, proton environments, and the influential trifluoromethyl group.

Multi-Nuclear (¹H, ¹³C, ¹⁹F) NMR for Comprehensive Connectivity and Stereochemical Assignment

A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra is essential for unambiguously determining the molecular structure of this compound. The electronegative trifluoromethyl group significantly influences the chemical shifts of nearby nuclei, providing key diagnostic information. walisongo.ac.id

In the ¹H NMR spectrum, the proton at the C2 position (CH-OH) is expected to appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group. The protons of the butyl group attached to the alkyne will exhibit characteristic multiplets, with chemical shifts decreasing with increasing distance from the electron-withdrawing triple bond.

The ¹³C NMR spectrum is particularly informative. The carbon of the trifluoromethyl group (C1) will appear as a quartet due to one-bond coupling with the three fluorine atoms. The chiral center (C2) and the alkyne carbons (C3 and C4) will also show coupling to the fluorine atoms, albeit with smaller coupling constants. walisongo.ac.id

¹⁹F NMR spectroscopy provides a direct window into the electronic environment of the trifluoromethyl group. nih.gov For a chiral molecule like this compound, the fluorine atoms can be diastereotopic, potentially leading to more complex signals. However, a single signal, likely a doublet due to coupling with the C2 proton, is typically observed. beilstein-journals.org The chemical shift of this signal is characteristic of a CF₃ group attached to a secondary alcohol.

Table 1: Predicted Multi-Nuclear NMR Data for this compound

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) ¹⁹F Chemical Shift (δ, ppm)
1 (-CF₃) --- ~124 (q, ¹JCF ≈ 280 Hz) ~-75 (d, ³JHF ≈ 7 Hz)
2 (-CHOH-) ~4.5 (q, ³JHF ≈ 7 Hz) ~65 (q, ²JCF ≈ 30 Hz) ---
3 (-C≡) --- ~85 ---
4 (≡C-) --- ~75 ---
5 (-CH₂-) ~2.2 (t) ~18 ---
6 (-CH₂-) ~1.5 (sext) ~30 ---
7 (-CH₂-) ~1.4 (sext) ~22 ---

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the connectivity map of the molecule and confirming assignments made from 1D spectra. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, strong cross-peaks would be observed between the adjacent protons of the butyl chain (H5/H6, H6/H7, H7/H8), confirming its linear structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. youtube.com This technique would definitively link the proton signals of the butyl group and the C2 methine proton to their respective carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. youtube.com Key correlations would include the C2 proton to the alkyne carbons (C3, C4) and the trifluoromethyl carbon (C1). The protons at C5 would show correlations to the alkyne carbons C3 and C4, establishing the connection between the butyl chain and the triple bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for stereochemical analysis, particularly in derivatives where conformational flexibility is more restricted.

Vibrational Spectroscopy (Infrared and Raman) for Precise Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a diagnostic fingerprint of the functional groups present in this compound. mt.com

The IR spectrum is expected to be dominated by a strong, broad absorption band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the butyl group will appear just below 3000 cm⁻¹. The carbon-carbon triple bond (C≡C) stretch of a terminal alkyne is typically weak in the IR spectrum and is expected around 2100-2250 cm⁻¹. acs.org One of the most prominent features will be the very strong and complex absorption bands in the 1100-1300 cm⁻¹ region, corresponding to the C-F stretching modes of the trifluoromethyl group. researchgate.net

Raman spectroscopy offers complementary information. While the O-H stretch is typically weak in Raman, the C≡C triple bond stretch, which is weak in the IR spectrum, often gives a strong and sharp signal in the Raman spectrum, making it a powerful tool for confirming the presence of the alkyne moiety. acs.org

Table 2: Key Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman)
O-H Stretch 3300 - 3400 Strong, Broad Weak
C-H Stretch (sp³) 2850 - 3000 Medium-Strong Medium-Strong
C≡C Stretch 2100 - 2250 Weak-Medium Strong
C-F Stretches 1100 - 1300 Very Strong Medium

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound and for elucidating its fragmentation pathways under ionization. nih.govresearchgate.net HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₈H₁₁F₃O).

The fragmentation of alcohols in a mass spectrometer often proceeds through two primary pathways: alpha-cleavage and dehydration. youtube.comlibretexts.org

Alpha-Cleavage: This involves the breaking of the bond adjacent to the oxygen-bearing carbon. For this compound, cleavage of the C2-C3 bond is expected, leading to the formation of a resonance-stabilized cation.

Dehydration: The loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols, which would result in a peak at M-18. youtube.com

The presence of the trifluoromethyl group will significantly influence the fragmentation, with the C1-C2 bond also being a potential cleavage site. Fragments containing the stable CF₃ group are expected to be prominent in the spectrum.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (Molecular Weight: 180.07)

m/z (mass-to-charge ratio) Possible Fragment Fragmentation Pathway
180 [C₈H₁₁F₃O]⁺ Molecular Ion (M⁺)
162 [C₈H₉F₃]⁺ Dehydration (Loss of H₂O)
111 [C₅H₉O]⁺ Alpha-cleavage (Loss of •CF₃)
83 [C₄H₃O]⁺ Alpha-cleavage (Loss of •C₄H₉)
69 [CF₃]⁺ Cleavage of C1-C2 bond

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

The carbon at the C2 position in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S). While NMR and vibrational spectroscopy can confirm the connectivity, they cannot typically distinguish between enantiomers. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration. wikipedia.orgnsf.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. spark904.nl The resulting spectrum is a fingerprint of the molecule's absolute configuration.

Electronic Circular Dichroism (ECD): ECD is the equivalent technique in the ultraviolet-visible region of the spectrum, measuring differential absorption during electronic transitions.

The standard method for determining the absolute configuration involves comparing the experimentally measured VCD or ECD spectrum with a spectrum predicted computationally, typically using Density Functional Theory (DFT). nih.gov A theoretical spectrum is calculated for one of the enantiomers (e.g., the R-enantiomer). If the calculated spectrum matches the experimental spectrum, the absolute configuration is assigned as R. If the experimental spectrum is a mirror image of the calculated one, the configuration is assigned as S. spark904.nlnih.gov These techniques provide the final, unambiguous piece of the structural puzzle, defining the molecule's precise three-dimensional arrangement in space. acs.org

Computational and Theoretical Studies of 1,1,1 Trifluorooct 3 Yn 2 Ol

Quantum Chemical Calculations of Electronic Structure and Bonding

Currently, there are no published studies detailing the electronic structure and bonding of 1,1,1-Trifluorooct-3-yn-2-ol. Such a study would typically involve the use of quantum chemical methods like Density Functional Theory (DFT) or ab initio calculations to determine key electronic properties.

Hypothetical Data Table for Future Research:

Calculated PropertyMethod/Basis SetHypothetical Value
Dipole MomentB3LYP/6-31GData not available
HOMO EnergyB3LYP/6-31GData not available
LUMO EnergyB3LYP/6-31GData not available
Mulliken Atomic Charges (Selected Atoms)B3LYP/6-31GData not available

Conformational Analysis and Prediction of Energy Landscapes

A conformational analysis of this compound, which would be crucial for understanding its three-dimensional structure and flexibility, has not been reported. This type of study would involve mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Hypothetical Data Table for Future Research:

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s)
Global Minimum0.00Data not available
Local Minimum 1Data not availableData not available
Local Minimum 2Data not availableData not available

Theoretical Predictions of Reaction Mechanisms and Energetic Profiles

There is no available research on the theoretical predictions of reaction mechanisms involving this compound. Computational studies in this area would be invaluable for understanding its reactivity, potential synthetic pathways, and degradation mechanisms by calculating the transition state energies and reaction energy profiles.

Computational Simulation of Spectroscopic Properties for Enhanced Elucidation

While experimental spectroscopic data for this compound may exist in proprietary databases, there are no published computational simulations of its spectroscopic properties (e.g., NMR, IR, Raman). Such simulations are essential for the accurate interpretation of experimental data and for the structural elucidation of the molecule.

Hypothetical Data Table for Future Research:

Spectroscopic TechniqueCalculated ParameterHypothetical Value
¹H NMRChemical Shift (ppm)Data not available
¹³C NMRChemical Shift (ppm)Data not available
¹⁹F NMRChemical Shift (ppm)Data not available
IRVibrational Frequency (cm⁻¹)Data not available

Applications of 1,1,1 Trifluorooct 3 Yn 2 Ol in Broader Chemical Research

As a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereogenic center bearing a hydroxyl group and a trifluoromethyl group makes 1,1,1-Trifluorooct-3-yn-2-ol a highly valuable chiral building block in asymmetric synthesis. The trifluoromethyl group can significantly influence the biological activity and physicochemical properties of a molecule, such as its metabolic stability and lipophilicity.

Contribution to the Total Synthesis of Complex Natural Products

While direct examples of the application of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the utility of similar chiral trifluoromethylated propargyl alcohols is well-established. These building blocks serve as key intermediates in the synthesis of various natural products and their analogues. The alkyne functionality provides a handle for a wide range of transformations, including carbon-carbon bond formations, cyclizations, and functional group interconversions, which are crucial steps in the assembly of complex molecular architectures. The stereochemistry of the alcohol group directs the formation of new stereocenters, enabling the synthesis of enantiomerically pure target molecules.

Utilization in the Preparation of Advanced Pharmaceutical Intermediates and Specialty Chemicals

The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance the efficacy of drug candidates. Chiral trifluoromethylated alcohols, such as this compound, are therefore highly sought-after intermediates in the pharmaceutical industry. The trifluoromethyl-substituted propargylic alcohol moiety is a key structural feature in several biologically active compounds. For instance, the anti-HIV drug Efavirenz contains a similar structural motif, highlighting the importance of this class of compounds in drug discovery. nih.gov The synthesis of enantiomerically pure trifluoromethylated carbinols is a significant area of research, with various catalytic asymmetric methods being developed to access these valuable building blocks. nih.govnitech.ac.jp

Precursor for the Synthesis of Fluorinated Heterocycles and Carbocycles

The combination of an alkyne and a hydroxyl group in this compound provides a versatile platform for the synthesis of a variety of fluorinated heterocyclic and carbocyclic systems. The alkyne can participate in various cyclization reactions, including cycloadditions and transition-metal-catalyzed annulations, to form five- and six-membered rings. The hydroxyl group can act as an internal nucleophile or be transformed into other functional groups to facilitate cyclization.

The synthesis of trifluoromethylated heterocycles is of great interest due to their prevalence in pharmaceuticals and agrochemicals. nih.gov For example, trifluoromethylated pyrazoles, quinazolinones, benzimidazoles, and indoles have been synthesized through cascade trifluoromethylation/cyclization reactions of suitable precursors. rsc.orgmdpi.com While direct routes from this compound are not explicitly detailed, its structure suggests its potential as a precursor for such transformations. For instance, intramolecular cyclization of the corresponding β-amino ketones can lead to the formation of fused tricyclic pyrazoles. rsc.org

Potential Role in Materials Science

The unique properties imparted by the trifluoromethyl group, such as high thermal stability and low surface energy, make fluorinated compounds attractive for applications in materials science.

As a Monomer in Polymer Synthesis

Fluorinated polymers often exhibit desirable properties, including chemical resistance, thermal stability, and low friction. mdpi.com While the direct polymerization of this compound has not been specifically reported, the presence of the alkyne and hydroxyl functionalities offers possibilities for its incorporation into polymer chains. The alkyne group can undergo polymerization through various mechanisms, including Ziegler-Natta and metathesis polymerization. The hydroxyl group can be used for condensation polymerization or as a site for post-polymerization modification. The introduction of the trifluoromethyl group into the polymer backbone or as a side chain can significantly alter the material's properties.

Ligand Precursor

The alkyne and hydroxyl groups in this compound can also be functionalized to create novel ligands for catalysis and materials applications. The alkyne can be used in "click" chemistry to attach the molecule to other substrates or to form multidentate ligands. The hydroxyl group can be modified to introduce other coordinating atoms. The trifluoromethyl group can influence the electronic properties of the resulting ligand, which in turn can affect the catalytic activity and selectivity of the metal complex.

Future Research Directions and Emerging Opportunities for this compound

The full potential of this compound as a versatile building block in organic synthesis and materials science is yet to be fully explored. Future research is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: The exploration of new catalytic and stereoselective methods for the synthesis and transformation of this compound will open up new avenues for its application.

Total Synthesis of Bioactive Molecules: The application of this chiral building block in the total synthesis of complex natural products and pharmaceutical agents will continue to be a major focus.

Synthesis of Novel Fluorinated Heterocycles: The development of new cyclization strategies utilizing this compound as a precursor will lead to the discovery of novel fluorinated heterocyclic compounds with potential biological activities.

Design of Advanced Materials: The incorporation of this compound into polymers and as a precursor for novel ligands will contribute to the development of new materials with tailored properties for various technological applications.

Q & A

Q. What synthetic methodologies are most effective for preparing 1,1,1-Trifluorooct-3-YN-2-OL, and how can reaction conditions be optimized?

The compound is synthesized via oxidation of propargylic alcohols using oxidizing agents like MnO₂ or Dess-Martin periodinane. Critical parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane), and reaction time (6–24 hours), yielding 70–85% efficiency. Post-synthesis purification via column chromatography (hexane/ethyl acetate) is essential to isolate the product . Characterization employs ¹H NMR (e.g., hydroxyl protons at δ 3.08 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.17 ppm for para-substituted derivatives) and carbon backbone .
  • FT-IR : Identifies functional groups (e.g., O-H stretch at 3400–3200 cm⁻¹, C≡C at 2100 cm⁻¹) .
  • HRMS : Validates molecular weight with <2 ppm error .
  • Chiral HPLC : Resolves enantiomers using Chiralpak AD-H columns (heptane/ethanol) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

The trifluoromethyl group exhibits electron-withdrawing effects, stabilizing adjacent carbocations and directing nucleophilic attacks to the β-position. Under basic conditions (e.g., KHMDS), selective substitution occurs at the alkyne-adjacent carbon, forming derivatives like trifluoromethylated amines or thioethers .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Contradictions in NMR coupling patterns or MS fragmentation can arise from conformational flexibility or impurities. Solutions include:

  • Variable-temperature NMR : Assesses dynamic stereochemical effects (e.g., -40°C to 50°C) .
  • 2D NMR (HSQC/HMBC) : Assigns ambiguous proton-carbon correlations .
  • DFT calculations : Predicts ¹H/¹³C shifts to validate experimental data .

Q. How can regioselectivity be controlled in alkyne functionalization reactions involving this compound?

Regioselectivity is achieved via:

  • Steric directing groups : TBS-protected hydroxyl groups favor γ-substitution .
  • Catalytic systems : Pd/Cu-mediated Sonogashira coupling targets the alkyne terminus .
  • Solvent effects : Polar solvents (DMF) enhance electrophilicity at the α-carbon .

Q. What methodological approaches address variability in biological activity data across analogs?

Discrepancies in IC₅₀ values or receptor binding require:

  • Standardized assays : HepG2 cell viability tests (72-hour incubation, 10% FBS) .
  • Orthogonal binding studies : Surface plasmon resonance (SPR) vs. radioligand displacement .
  • Crystallographic meta-analysis : Compare PDB entries to identify conserved binding motifs (e.g., hydrophobic trifluoromethyl interactions) .

Q. What computational tools predict the metabolic stability of trifluoromethylated analogs?

Density functional theory (DFT) calculates HOMO/LUMO gaps to assess oxidative susceptibility. Molecular dynamics (MD) simulations (AMBER force field) model cytochrome P450 interactions, predicting metabolic hotspots (e.g., hydroxylation at C2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.